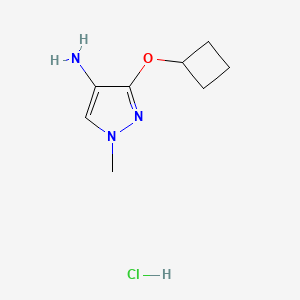
3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also appears to have a cyclobutyl group and a hydrochloride group attached to it . This compound could potentially be used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine” have been synthesized through a one-pot two-step synthesis process involving a solvent-free condensation/reduction reaction sequence . The process involves the formation of an N-(5-pyrazolyl)imine as a key synthetic intermediate .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, a cyclobutyl group, and a hydrochloride group . Pyrazole rings are five-membered heterocycles containing two nitrogen atoms in adjacent positions .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Substances
Synthetic Applications : Research has explored the use of related compounds as key synthons for the preparation of a variety of new, uniquely substituted heterocyclic substances. For example, the study by Behbehani et al. (2011) demonstrates the synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives with promising antimicrobial activities against a range of microbial organisms, highlighting their synthetic versatility and potential in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Potential Biological Activities
Antimicrobial Activities : The synthesized compounds exhibit strong antimicrobial activities, suggesting their potential as leads for developing new antimicrobial agents. The study mentioned above found compounds displaying significant activities against both Gram-positive and Gram-negative bacteria, as well as yeast, indicating broad-spectrum antimicrobial potential.
Catalysis and Chemical Transformations : Other research focuses on the unique chemical transformations enabled by related compounds, such as the study by Majumdar and Samanta (2001), which details the synthesis of dimedone-annelated unusual heterocycles through aza-Claisen rearrangement, contributing to the field of organic synthesis and catalysis (Majumdar & Samanta, 2001).
Applications in Medicinal Chemistry
Histamine H3 Receptor Antagonists : In the realm of medicinal chemistry, compounds like 4-acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines have been explored for their activity as non-brain-penetrant histamine H3 receptor antagonists, showcasing the therapeutic potential of cyclobutyl-related compounds in treating central nervous system disorders without crossing the blood-brain barrier (Procopiou et al., 2007).
Propiedades
IUPAC Name |
3-cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11-5-7(9)8(10-11)12-6-3-2-4-6;/h5-6H,2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKAWJIYOOREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)
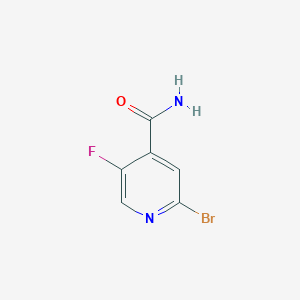
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)
![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)
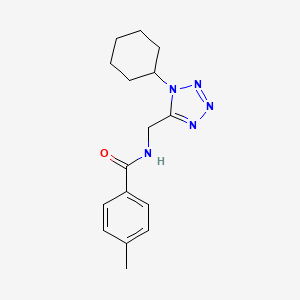
![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)


![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)
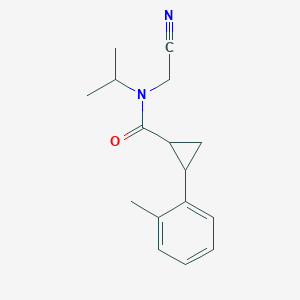
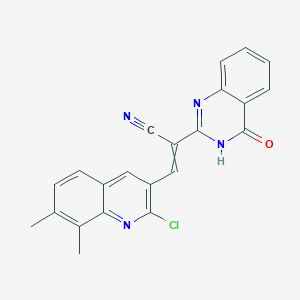
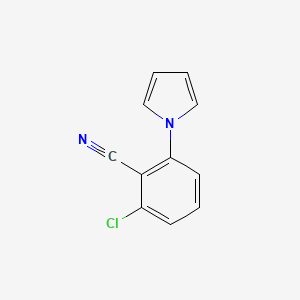
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
